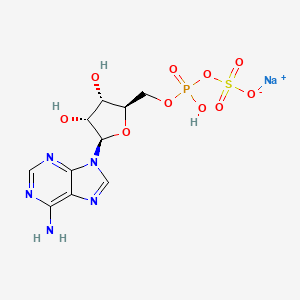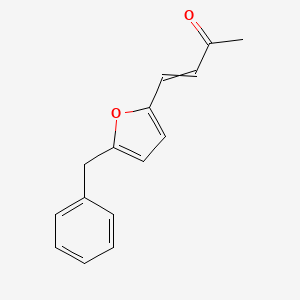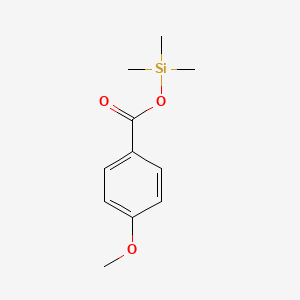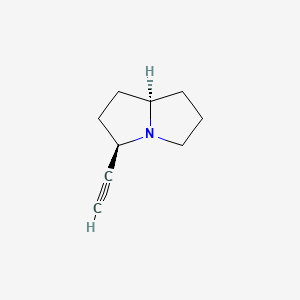
3-(Chloroacetyl)pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloroacetyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a chloroacetyl group attached to the pyridine ring at the 3-position and a carboxylic acid group at the 2-position. Pyridinecarboxylic acids are known for their diverse applications in various fields, including medicinal chemistry and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloroacetyl)pyridine-2-carboxylic acid typically involves the chlorination of pyridine-2-carboxylic acid followed by acetylation. One common method includes the reaction of pyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with chloroacetyl chloride to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloroacetyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield alcohol derivatives.
Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Thionyl Chloride: Used for the chlorination of pyridine-2-carboxylic acid.
Chloroacetyl Chloride: Employed in the acetylation step.
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Amides and Esters: Formed through substitution reactions.
Alcohol Derivatives: Resulting from reduction reactions.
Carboxylic Acids: Produced via hydrolysis of the chloroacetyl group.
Wissenschaftliche Forschungsanwendungen
3-(Chloroacetyl)pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Chemistry: Utilized in the production of agrochemicals and specialty chemicals.
Material Science: Investigated for its potential use in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(Chloroacetyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Picolinic Acid (2-Pyridinecarboxylic Acid): Similar structure but lacks the chloroacetyl group.
Nicotinic Acid (3-Pyridinecarboxylic Acid):
Isonicotinic Acid (4-Pyridinecarboxylic Acid): Carboxylic acid group at the 4-position, differing in the position of the functional group.
Uniqueness
3-(Chloroacetyl)pyridine-2-carboxylic acid is unique due to the presence of both a chloroacetyl group and a carboxylic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
500689-81-6 |
|---|---|
Molekularformel |
C8H6ClNO3 |
Molekulargewicht |
199.59 g/mol |
IUPAC-Name |
3-(2-chloroacetyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6ClNO3/c9-4-6(11)5-2-1-3-10-7(5)8(12)13/h1-3H,4H2,(H,12,13) |
InChI-Schlüssel |
WNLXMZAVHQJLID-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)C(=O)O)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-6,7,8,9,10,11-hexahydro-4H-pyrimido[6,1-A]isoquinolin-4-one](/img/structure/B13813029.png)
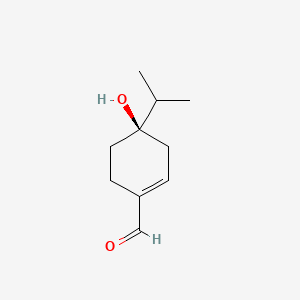


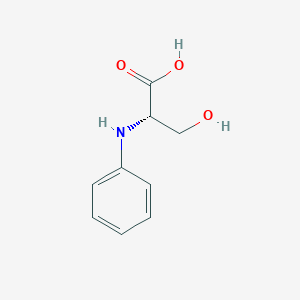
![2-[(Decylsulfanyl)methyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B13813063.png)


